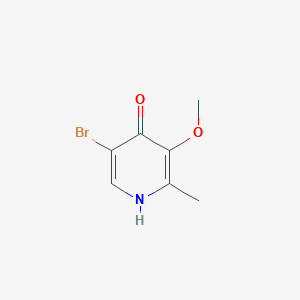

5-溴-3-甲氧基-2-甲基吡啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-methoxy-2-methylpyridin-4-ol (5-BrMMP) is a synthetic molecule that has recently been studied for its potential applications in scientific research and laboratory experiments. 5-BrMMP is a member of the pyridin-4-ol family of molecules and has a unique chemical structure that makes it attractive for a variety of applications.

科学研究应用

抗病毒活性

一项重要的应用是合成具有抗病毒活性的无环核苷酸膦酸类似物。Hocková 等人 (2003) 描述了在第 5 位用各种基团(包括溴基团)取代的 2,4-二氨基-6-羟基嘧啶的制备。这些化合物显示出对细胞培养中逆转录病毒复制的显着抑制作用,显示出作为抗病毒剂的潜力 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

有机合成和药物化学

该化合物也已用于有机合成和药物化学。Hirokawa、Horikawa 和 Kato (2000) 描述了 5-溴-2-甲氧基-6-甲氨基吡啶-3-羧酸的有效合成,该酸是强效多巴胺 D2 和 D3 以及血清素-3 (5-HT3) 受体拮抗剂的羧酸部分。这突出了其在开发具有潜在治疗应用的化合物中的用途 (Hirokawa, Horikawa, & Kato, 2000)。

大规模合成

Morgentin 等人 (2009) 详细介绍了高效获取 5-羟基-吡啶-和嘧啶-2-基乙酸酯核心的方法,为这些化合物的规模化合成提供了一个高产率的途径。这项工作展示了此类化学实体在合成各种杂环类似物中的重要性,这些类似物在药物开发和其他化学工业中至关重要 (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009)。

作用机制

Target of Action

The primary targets of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Mode of Action

The specific mode of action of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets and the context of the reaction.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-Bromo-3-methoxy-2-methylpyridin-4-ol Its molecular weight is 18802 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

The molecular and cellular effects of 5-Bromo-3-methoxy-2-methylpyridin-4-ol As a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , it can be inferred that it may have effects on cell adhesion and somatostatin receptor signaling.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-3-methoxy-2-methylpyridin-4-ol It is known to be stable under room temperature in continental us , suggesting that it may have good stability under a variety of environmental conditions.

属性

IUPAC Name |

5-bromo-3-methoxy-2-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMUNNIFCHAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2,4-Dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2714863.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)

![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)

![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2714883.png)